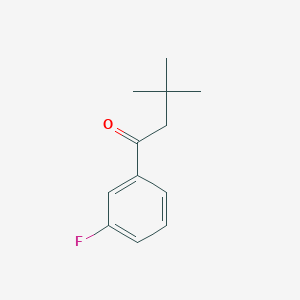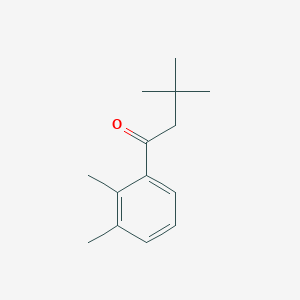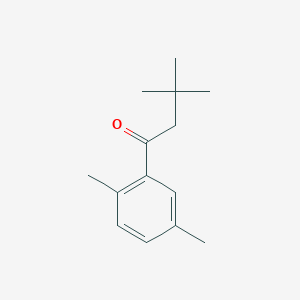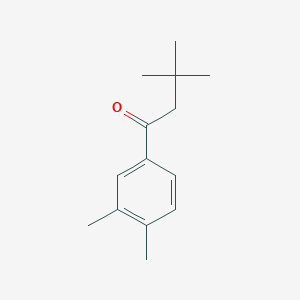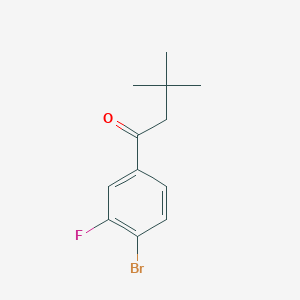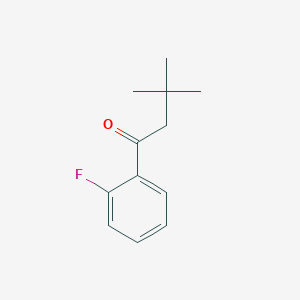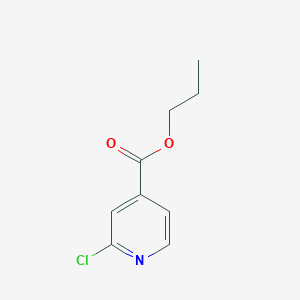
Propyl 2-chloroisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-chloroisonicotinate is a chemical compound with the CAS Number: 898784-84-4 and a molecular weight of 199.64 . It is a colorless oil with the molecular formula C9H10ClNO2 .
Molecular Structure Analysis
The InChI code for Propyl 2-chloroisonicotinate is 1S/C9H10ClNO2/c1-2-5-13-9(12)7-3-4-11-8(10)6-7/h3-4,6H,2,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
Propyl 2-chloroisonicotinate has a molecular weight of 199.64 . It is a colorless oil . The density is predicted to be 1.206g/cm3 . The boiling point is predicted to be 284.9ºC .Applications De Recherche Scientifique
Chemical Surface Treatment and Adhesion
Research by Romero-Sánchez et al. (2000) investigated the use of various esters, including propyl acetate, for the chlorination of styrene-butadiene rubber (SBR). This study highlights the impact of solvent choice on the efficacy of chlorination and its subsequent effect on adhesion properties, particularly in the context of improving rubber surface adhesion through chemical treatments (Romero-Sánchez, Pastor-Blas, & Martín-Martínez, 2000).
Embryogenesis and Environmental Health
McGee et al. (2012) conducted a study on the developmental toxicity of chlorinated phosphate esters (CPEs), including compounds structurally related to propyl 2-chloroisonicotinate, in zebrafish embryogenesis. This research provides insights into the impact of such compounds on vertebrate development, particularly the susceptibility of embryogenesis to certain chemical exposures (McGee, Cooper, Stapleton, & Volz, 2012).
Catalysis and Chemical Reactions
Chrysostomou, French, and Zaera (2000) explored the thermal activation of propyl groups on Pt(111) surfaces. This study is significant in understanding the behavior of propyl-related compounds in catalytic processes and surface chemistry, offering insights into reaction mechanisms at the molecular level (Chrysostomou, French, & Zaera, 2000).
Electrochemical Studies
Montoya and Mellado (2008) conducted electrochemical studies on 2-chloroisonicotinic acid, a compound closely related to propyl 2-chloroisonicotinate. Their work provides a detailed analysis of the electroreduction mechanism of this compound, contributing valuable information to the field of electrochemistry and its applications in various scientific domains (Montoya & Mellado, 2008).
Photocatalytic Degradation and Environmental Science
Konstantinou, Sakkas, and Albanis (2002) researched the photocatalytic degradation of propachlor, a compound structurally related to propyl 2-chloroisonicotinate, highlighting the process of light-induced degradation in aquatic environments. This study is crucial for understanding the environmental fate of similar compounds and their potential impact on water quality (Konstantinou, Sakkas, & Albanis, 2002).
Propriétés
IUPAC Name |
propyl 2-chloropyridine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-5-13-9(12)7-3-4-11-8(10)6-7/h3-4,6H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRPPCASEOPQMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642143 |
Source


|
| Record name | Propyl 2-chloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-chloroisonicotinate | |
CAS RN |
898784-84-4 |
Source


|
| Record name | Propyl 2-chloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

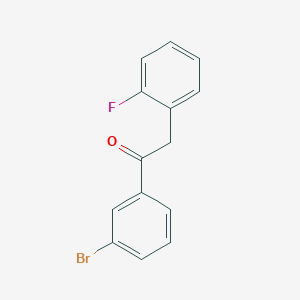
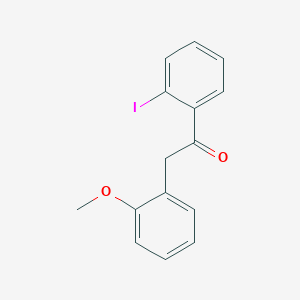
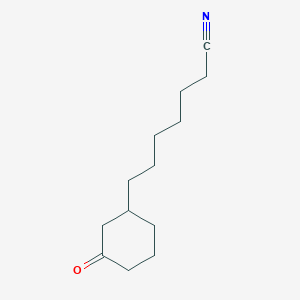
![3-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325436.png)
![2-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325438.png)



